molecular formula C20H21N3O2S B15119219 2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide

Cat. No.: B15119219
M. Wt: 367.5 g/mol
InChI Key: ZTAAWIFKMPXZBE-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide is a complex organic compound that features a benzylsulfanyl group, a hydroxyphenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl mercaptan with an appropriate acetamide derivative under controlled conditions to introduce the benzylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the hydroxy position .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential pharmacological properties are of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, while the pyrazolyl group can bind to various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}acetamide
  • 2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}acetamide

Uniqueness

2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties compared to its imidazolyl and triazolyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide

InChI

InChI=1S/C20H21N3O2S/c24-19(17-7-9-18(10-8-17)23-12-4-11-22-23)13-21-20(25)15-26-14-16-5-2-1-3-6-16/h1-12,19,24H,13-15H2,(H,21,25)

InChI Key

ZTAAWIFKMPXZBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O

Origin of Product

United States

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